molecular formula C20H43NO4 B14472581 3,6,9-Trioxa-12-azatetracosan-1-ol CAS No. 65597-04-8

3,6,9-Trioxa-12-azatetracosan-1-ol

Cat. No.: B14472581
CAS No.: 65597-04-8
M. Wt: 361.6 g/mol
InChI Key: WZYDDWWVFCEAGI-UHFFFAOYSA-N
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Description

3,6,9-Trioxa-12-azatetracosan-1-ol is an organic compound with the molecular formula C20H43NO4. It is known for its unique structure, which includes three oxygen atoms and one nitrogen atom within a long carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9-Trioxa-12-azatetracosan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a polyethylene glycol derivative with an amine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,6,9-Trioxa-12-azatetracosan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

3,6,9-Trioxa-12-azatetracosan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9-Trioxa-12-azatetracosan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

65597-04-8

Molecular Formula

C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

2-[2-[2-[2-(dodecylamino)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-15-23-17-19-25-20-18-24-16-14-22/h21-22H,2-20H2,1H3

InChI Key

WZYDDWWVFCEAGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCOCCOCCOCCO

Origin of Product

United States

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